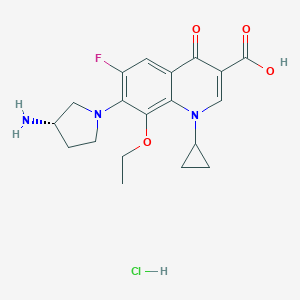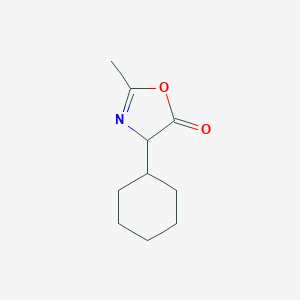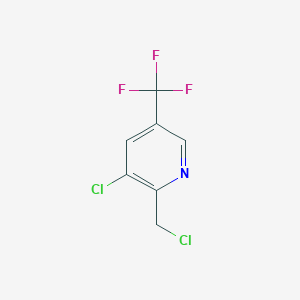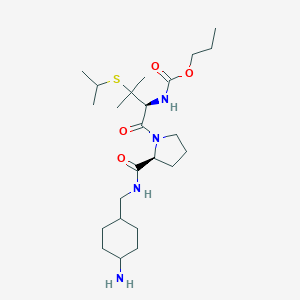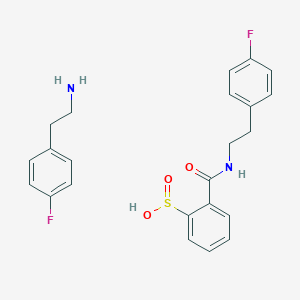
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate, also known as FPEB, is a chemical compound that has gained popularity in scientific research due to its potential as a radioligand for imaging studies.
Mécanisme D'action
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate binds to the allosteric site of mGluR5, which modulates the activity of this receptor. The binding of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate to mGluR5 leads to an increase in the activity of this receptor, which can have various effects on the brain, including the regulation of neurotransmitter release and synaptic plasticity.
Effets Biochimiques Et Physiologiques
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been shown to have various biochemical and physiological effects on the brain. Studies have shown that Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate can modulate the activity of mGluR5, which can affect neurotransmitter release and synaptic plasticity. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate as a radioligand is its high affinity and selectivity for mGluR5. This allows for accurate imaging of this receptor in the brain. However, the synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers.
Orientations Futures
For Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate research include the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate involves a multi-step process that starts with the reaction between 4-fluoroacetophenone and ethylamine to form 1-(4-fluorophenyl)ethanamine. This intermediate is then reacted with phosgene and benzene-1,4-diamine to produce the final product, Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate. The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been used as a radioligand for imaging studies of the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor has been implicated in various neurological disorders, including addiction, anxiety, and depression. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been used to study the role of mGluR5 in the development of autism spectrum disorders.
Propriétés
Numéro CAS |
171359-19-6 |
|---|---|
Nom du produit |
Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate |
Formule moléculaire |
C23H24F2N2O3S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)ethanamine;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinic acid |
InChI |
InChI=1S/C15H14FNO3S.C8H10FN/c16-12-7-5-11(6-8-12)9-10-17-15(18)13-3-1-2-4-14(13)21(19)20;9-8-3-1-7(2-4-8)5-6-10/h1-8H,9-10H2,(H,17,18)(H,19,20);1-4H,5-6,10H2 |
Clé InChI |
VBMGEZXBAVLPHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F |
Autres numéros CAS |
171359-19-6 |
Synonymes |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]benz enesulfinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
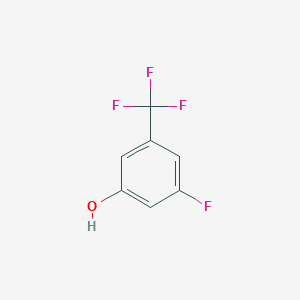
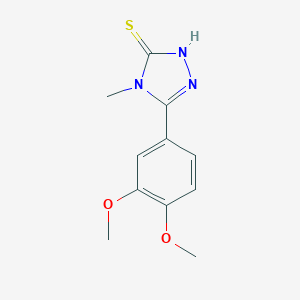

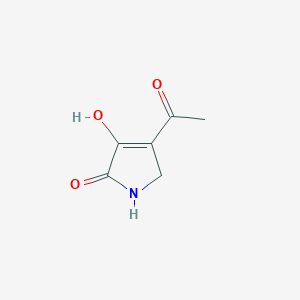
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)

